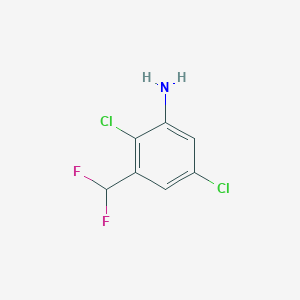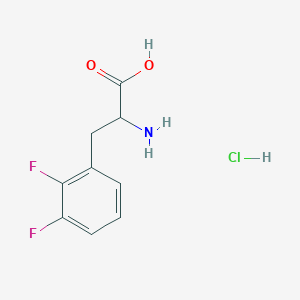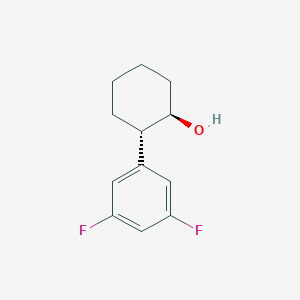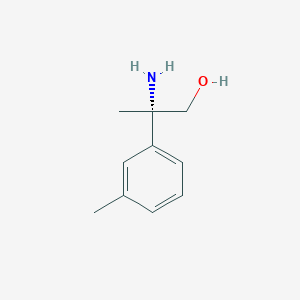
Ethyl 4-(5-methylpyridin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-methylpyridin-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-methylpyridin-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(5-methylpyridin-2-yl)benzoic acid+ethanolacid catalystethyl 4-(5-methylpyridin-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(5-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Hydrolysis: 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.
Reduction: 4-(5-methylpyridin-2-yl)benzyl alcohol.
Substitution: Depending on the substituent introduced, products such as 4-(5-methylpyridin-2-yl)-3-nitrobenzoate or 4-(5-methylpyridin-2-yl)-3-bromobenzoate can be formed.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-methylpyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as enhancing thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of ethyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Ethyl 4-(5-methylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(pyridin-2-yl)benzoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and selectivity for certain targets.
Ethyl 4-(3-methylpyridin-2-yl)benzoate: The position of the methyl group on the pyridine ring is different, potentially leading to variations in chemical reactivity and biological activity.
Ethyl 4-(5-chloropyridin-2-yl)benzoate: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
ethyl 4-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-7-5-12(6-8-13)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3 |
Clave InChI |
RLOZIJHAKPJSMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)


![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)



![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
